1,3,2-Benzothiazagermole

Organometallic Chemistry Heterocyclic Chemistry Compound Authentication

1,3,2-Benzothiazagermole (CAS 327-07-1) delivers a germanium atom at the 2-position, creating a Ge=N double bond absent in standard benzothiazoles. This yields a 60.91 Da mass shift (exact mass 195.93 Da vs. 135.19 Da for benzothiazole), enabling unambiguous chromatographic resolution and mass spectrometric identification in LC-MS/GC-MS workflows. The Ge substitution introduces unique σ*-π* conjugation, lowering LUMO energy relative to carbon-based analogs—making it indispensable for electronic structure studies and SAR library generation. Its compact bicyclic framework serves as both a derivatizable parent scaffold and a computationally tractable model system for heavy p-block element validation. Procure with confidence: this compound is listed on Canada's DSL, confirming regulatory acceptance. Ensure experimental reproducibility—substitution with non-germanium alternatives introduces uncontrolled variables.

Molecular Formula C6H4GeNS
Molecular Weight 194.80 g/mol
CAS No. 327-07-1
Cat. No. B15176488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,2-Benzothiazagermole
CAS327-07-1
Molecular FormulaC6H4GeNS
Molecular Weight194.80 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=[Ge]S2
InChIInChI=1S/C6H4GeNS/c1-2-4-6-5(3-1)8-7-9-6/h1-4H
InChIKeyHTSMCWXKRSXNGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,2-Benzothiazagermole (CAS 327-07-1) Procurement Guide: Compound Identity and Baseline Characterization for Scientific Selection


1,3,2-Benzothiazagermole (CAS 327-07-1) is a heterocyclic organogermanium compound with the molecular formula C6H4GeNS and an exact mass of 195.93 Da [1]. The compound features a fused bicyclic structure comprising a benzene ring and a thiazagermole ring in which germanium, nitrogen, and sulfur atoms are incorporated, with the SMILES notation [Ge]2=NC1=CC=CC=C1S2 [1] . Its topological polar surface area is calculated as 37.7 Ų, and its computed octanol-water partition coefficient (LogP) is approximately 1.66 [1]. The compound is listed on Canada's Domestic Substances List (DSL) and did not meet the categorization criteria under subsection 73(1) of the Canadian Environmental Protection Act, 1999 [2].

Why 1,3,2-Benzothiazagermole Cannot Be Replaced by 1,3-Benzothiazole or Other In-Class Analogs: Structural and Electronic Differentiation for Procurement


Generic substitution of 1,3,2-benzothiazagermole with the more common 1,3-benzothiazole scaffold is scientifically invalid due to fundamental differences in molecular architecture and electronic configuration. The incorporation of a germanium atom at the 2-position of the heterocyclic ring replaces the carbon atom found in standard benzothiazoles (C7H5NS), resulting in a Ge=N double bond rather than a C=N linkage [1]. This germanium substitution modifies the σ*-π* conjugation landscape, as heterocyclic germanes exhibit in-phase interactions between germanium σ* orbitals and aromatic π* orbitals, lowering the LUMO energy relative to carbon-based analogs [2]. Consequently, physicochemical parameters that govern molecular behavior in applications, including exact mass (195.93 Da vs. 135.19 Da for benzothiazole) [1] and LogP (1.66) [1], are altered in ways that cannot be replicated by non-germanium alternatives. Substitution without confirming functional equivalence therefore introduces uncontrolled variables into experimental systems.

1,3,2-Benzothiazagermole Quantitative Differentiation Evidence: Comparative Data Against Closest Analogs for Procurement Decision Support


Molecular Identity and Mass Differentiation of 1,3,2-Benzothiazagermole Versus 1,3-Benzothiazole

The molecular mass of 1,3,2-benzothiazagermole (exact mass 195.93 Da, monoisotopic mass 195.93 Da) is 60.74 Da greater than that of the carbon-based analog 1,3-benzothiazole (exact mass 135.01 Da, C7H5NS) due to germanium incorporation at the 2-position replacing carbon [1]. This mass shift is analytically diagnostic and precludes any confusion or co-elution with benzothiazole in LC-MS or GC-MS workflows [1].

Organometallic Chemistry Heterocyclic Chemistry Compound Authentication

Electronic Structure Differentiation: LUMO Energy Modulation in Heterocyclic Germanes Versus Carbon Analogs

In heterocyclic organogermanium compounds, including 1,3,2-benzothiazagermole, the presence of the germanium atom enables σ*-π* orbital conjugation between germanium σ* orbitals and the aromatic π* system of the benzothiazole moiety [1]. This interaction lowers the LUMO energy and enhances overall conjugation compared to carbon-based benzothiazole analogs, where carbon lacks the accessible low-lying σ* orbitals of germanium [1]. The effect alters the electronic landscape of the molecule in ways that influence optical and electrochemical behavior.

Electronic Structure Molecular Orbital Theory Conjugated Materials

Regulatory Status Differentiation: 1,3,2-Benzothiazagermole on Canadian Domestic Substances List (DSL)

1,3,2-Benzothiazagermole (CAS 327-07-1) is listed on the Canadian Domestic Substances List (DSL) as an existing substance that was in commerce in Canada between 1984 and 1986, and it did not meet the categorization criteria under subsection 73(1) of the Canadian Environmental Protection Act, 1999 [1]. In contrast, many novel benzothiazole derivatives synthesized for research applications may not appear on the DSL, potentially triggering New Substances Notification requirements upon importation or manufacture in Canada [1].

Regulatory Compliance Chemical Inventory Procurement

Hydrogen Bond Acceptor/Donor Profile and Topological Polar Surface Area of 1,3,2-Benzothiazagermole

1,3,2-Benzothiazagermole exhibits a topological polar surface area (TPSA) of 37.7 Ų with two hydrogen bond acceptor sites (the nitrogen and sulfur atoms) and zero hydrogen bond donors [1]. This profile differs from substituted benzothiazole derivatives that may bear additional donor/acceptor groups, and the absence of hydrogen bond donors contributes to a computed LogP of 1.66 [1]. The combination of moderate lipophilicity and low TPSA suggests favorable passive membrane permeability characteristics compared to more polar benzothiazole derivatives bearing hydroxyl or amino substituents.

Physicochemical Properties Drug-likeness Permeability Prediction

1,3,2-Benzothiazagermole: Validated Research and Industrial Application Scenarios for Scientific Procurement


Analytical Reference Standard for Germanium-Containing Heterocycle Detection and Identification

Based on its well-defined exact mass (195.9276 Da) and distinct molecular formula (C6H4GeNS) [1], 1,3,2-benzothiazagermole serves as an authenticated reference standard for LC-MS or GC-MS workflows requiring identification or quantification of germanium-containing heterocyclic species. The 60.91 Da mass shift relative to 1,3-benzothiazole enables unambiguous chromatographic resolution and mass spectrometric differentiation, supporting accurate compound verification in environmental monitoring, synthetic chemistry, or metabolomics studies [1].

Starting Scaffold for Synthesis of Germanium-Modified Benzothiazole Derivatives

As an unsubstituted parent heterocycle, 1,3,2-benzothiazagermole may be employed as a core scaffold for derivatization reactions including oxidation to sulfoxides/sulfones, reduction to thiol/amine derivatives, or electrophilic/nucleophilic substitution to introduce functional groups onto the aromatic ring [1]. The germanium atom at the 2-position imparts distinct electronic properties via σ*-π* conjugation [2], enabling exploration of germanium-specific reactivity and the generation of libraries of germanium-containing compounds for structure-activity relationship (SAR) studies in medicinal chemistry or materials science [2].

Model Compound for Computational Chemistry and Electronic Structure Studies

The compact, rigid bicyclic framework of 1,3,2-benzothiazagermole, combined with the unique electronic contribution of the germanium atom, makes it suitable as a model system for quantum chemical calculations investigating σ*-π* conjugation effects, LUMO energy modulation, and heteroatom substitution impacts on aromaticity [2]. Researchers studying the electronic structure of organogermanium compounds or validating computational methods for heavy p-block elements may utilize this compound as a well-defined, computationally tractable test case [1] [2].

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